molecular formula C25H19BrN2O4 B4604047 (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Cat. No.: B4604047
M. Wt: 491.3 g/mol
InChI Key: YHTWPFPVSOTPCS-PXLXIMEGSA-N
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Description

(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: is a complex organic compound that features a combination of furan, bromophenyl, and phenylformamido groups

Properties

IUPAC Name

N-[(E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O4/c26-19-10-8-17(9-11-19)23-13-12-20(32-23)15-22(25(30)27-16-21-7-4-14-31-21)28-24(29)18-5-2-1-3-6-18/h1-15H,16H2,(H,27,30)(H,28,29)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWPFPVSOTPCS-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and bromophenyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used to study the interactions of furan-containing molecules with biological systems, potentially leading to the development of new drugs or bioactive compounds.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • (2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
  • (2E)-3-[5-(4-METHOXYPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Uniqueness: The presence of the bromophenyl group in (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE distinguishes it from its analogs. This group can influence the compound’s reactivity, biological activity, and overall properties, making it unique compared to similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

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